The synthesis of HTH-01-091 involved a multi-step chemical process that optimized the lead scaffold derived from earlier compounds. The synthetic pathway typically includes:
The compound's synthesis has been iteratively refined based on feedback from biological assays, leading to improved selectivity profiles compared to earlier compounds like JW-7-25-1 .
HTH-01-091 features a complex molecular structure characterized by a tricyclic core with specific substituents that facilitate its interaction with the MELK active site. Key structural components include:
Crystallographic studies have revealed that HTH-01-091 binds to MELK in a type I binding mode, indicating strong interactions with key residues such as Cys89 and Lys40 .
HTH-01-091 primarily functions through competitive inhibition of MELK activity. The compound engages in reversible binding with the kinase domain of MELK, blocking substrate access and preventing phosphorylation events critical for cell cycle progression.
In vitro assays demonstrate that HTH-01-091 effectively inhibits MELK-mediated phosphorylation reactions, showcasing its potential utility in therapeutic settings targeting MELK-related signaling pathways .
The mechanism by which HTH-01-091 exerts its effects involves:
HTH-01-091 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool in studying kinase activity and cancer biology .
HTH-01-091 has several applications in scientific research:
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase within the AMPK-related kinase family, initially identified for its role in embryonic development and cell cycle regulation. In oncology, MELK is dysregulated across multiple cancer types, with transcriptomic and proteomic analyses confirming its overexpression in triple-negative breast cancer (TNBC), glioblastoma, lung adenocarcinoma (LUAD), and renal carcinomas. This overexpression correlates strongly with advanced tumor grade, metastatic potential, and poor patient prognosis. For example, in LUAD, elevated MELK expression drives epithelial-mesenchymal transition (EMT) by upregulating transcription factors Twist1 and Slug, thereby enhancing metastasis [3]. Mechanistically, MELK modulates mitotic progression through the PLK1-CDC25C-CDK1 axis and sustains cancer stem-like cell (CSC) populations by stabilizing FOXM1, a master regulator of stemness and proliferation [3] [10]. The kinase’s involvement in DNA damage repair and therapy resistance further underscores its prominence as an oncogenic driver [2].
Table 1: MELK Overexpression in Human Cancers and Associated Clinical Impacts
Cancer Type | Functional Role of MELK | Clinical Correlation |
---|---|---|
Basal-like Breast Cancer | Regulates FOXM1; maintains CSC populations | Poor differentiation; chemoresistance |
Lung Adenocarcinoma | Promotes EMT via Twist1/Slug upregulation; drives G2/M progression | Reduced overall survival |
Glioblastoma | Sustains AKT pathway activation; essential for GSC self-renewal | Tumor recurrence; radioresistance |
Renal Carcinoma | Coordinates with TOPK to amplify FOXM1 transcriptional activity | Aggressive metastasis |
Early MELK inhibitors, notably OTSSP167 (OTS167), demonstrated potent anti-tumor effects in preclinical models but exhibited significant off-target polypharmacology. Kinome-wide profiling revealed OTSSP167 inhibits >67% of kinases at 1 μM, complicating the interpretation of phenotypic outcomes [6] [4]. For instance, growth arrest observed in TNBC cells following OTSSP167 treatment was later attributed partially to inadvertent inhibition of non-MELK kinases, such as mTOR and CDK7, which regulate cell proliferation independently [6]. This lack of selectivity fueled controversy about MELK’s essentiality in cancer, as genetic knockout via CRISPR/Cas9 showed no growth defect in some models where RNAi or pharmacological inhibition did [2] [6]. Consequently, the field demanded highly selective chemical probes to delineate MELK-specific functions from off-target artifacts and validate MELK as a druggable target [4] [9].
Table 2: Selectivity Profiles of MELK Inhibitors
Inhibitor | MELK IC₅₀ (nM) | Kinases Inhibited >90% at 1 μM | Key Off-Targets |
---|---|---|---|
OTSSP167 | 0.2 | 67% of kinome | mTOR, CDK7, PIM1, AURKA |
HTH-01-091 | 10.5 | 4% of kinome | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 |
NVS-MELK8a | 2 | 7 kinases | FLT3, CAMK2 |
HTH-01-091 emerged from a structure-guided optimization campaign to address the selectivity limitations of prior inhibitors. Starting from a benzonaphthyridinone scaffold (JW-7-25-1; MELK IC₅₀ = 5.0 nM), medicinal chemists introduced steric and electronic modifications to reduce off-target interactions. The resultant compound, HTH-01-091, retained potent MELK inhibition (IC₅₀ = 10.5 nM) but showed markedly improved specificity, inhibiting only 4% of kinases in multiplexed inhibitor bead/mass spectrometry (MIB/MS) assays [1] [6]. Crucially, HTH-01-091’s mechanism of action involves competitive ATP binding and induction of MELK protein degradation in cellular contexts (e.g., MDA-MB-468 cells treated at 1–10 μM for 1 h) [1] [5]. Unlike OTSSP167, HTH-01-091 does not impair ERK1/2 signaling, confirming its target specificity [1] [9]. As a tool compound, it enables rigorous dissection of MELK-dependent biology, resolving controversies about MELK’s role in cancer proliferation and validating its therapeutic relevance [6] [9].
Table 3: Selectivity Profile of HTH-01-091 Against Key Off-Target Kinases
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7